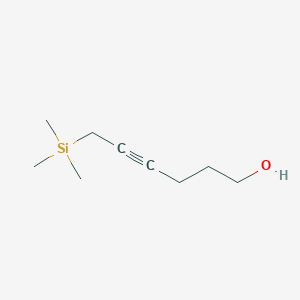![molecular formula C18H19N3O2 B14448515 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione CAS No. 77917-04-5](/img/structure/B14448515.png)
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione is an organic compound with a complex structure that includes a piperazine ring substituted with aminophenyl and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzylamine with benzylpiperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS in the presence of light or heat.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
1-(4-Aminophenyl)piperazine: Shares the aminophenyl group but lacks the benzyl substitution.
4-Benzylpiperazine: Contains the benzyl group but lacks the aminophenyl substitution.
Uniqueness: this compound is unique due to its dual substitution on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
| 77917-04-5 | |
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[(4-aminophenyl)methyl]-4-benzylpiperazine-2,3-dione |
InChI |
InChI=1S/C18H19N3O2/c19-16-8-6-15(7-9-16)13-21-11-10-20(17(22)18(21)23)12-14-4-2-1-3-5-14/h1-9H,10-13,19H2 |
InChI-Schlüssel |
ATDGGTVWUJEFGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)


